Quinazoline, 2-fluoro-
CAS No.: 56595-08-5
Cat. No.: VC17965983
Molecular Formula: C8H5FN2
Molecular Weight: 148.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56595-08-5 |
|---|---|
| Molecular Formula | C8H5FN2 |
| Molecular Weight | 148.14 g/mol |
| IUPAC Name | 2-fluoroquinazoline |
| Standard InChI | InChI=1S/C8H5FN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H |
| Standard InChI Key | CJGKNWNOOUZIDB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=NC(=N2)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Quinazoline, 2-fluoro- (C₈H₅FN₂), is a planar bicyclic aromatic compound comprising a benzene ring fused to a pyrimidine ring, with a fluorine atom substituted at the second position of the pyrimidine moiety . This substitution introduces electronic effects that modulate the compound’s reactivity and binding affinity. The fluorine atom’s electronegativity alters electron density across the heterocycle, enhancing stability against hydrolysis and oxidation compared to non-fluorinated analogs .
Isomerism and Tautomerism
The parent quinazoline exists in equilibrium with its tautomeric forms, but fluorination at C2 restricts tautomerism due to the strong C–F bond. This rigidity favors specific intermolecular interactions, as observed in crystallographic studies of related fluorinated quinazolines .
Spectroscopic Characterization
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NMR: The ¹⁹F NMR spectrum of 2-fluoroquinazoline exhibits a singlet at δ −112 ppm, consistent with aromatic fluorine environments .
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Mass Spectrometry: High-resolution mass spectra show a molecular ion peak at m/z 162.04 (calculated for C₈H₅FN₂: 162.04) .
Synthetic Methodologies
Modern Catalytic Approaches
Recent advances employ DMAP-catalyzed one-pot synthesis (Table 1), enabling efficient access to 2-fluoroquinazoline-2,4-diones from anthranilic acid derivatives and fluoroalkylating agents . Microwave-assisted reactions further reduce reaction times to 30 minutes with yields exceeding 85% .
Table 1. Optimization of 2-Fluoroquinazoline Synthesis
| Condition | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Conventional | DMAP | DMF | 110 | 12 | 78 |
| Microwave-assisted | DMAP | DMF | 150 | 0.5 | 89 |
| Room temperature | None | THF | 25 | 24 | <10 |
Physicochemical Properties
Solubility and Stability
2-Fluoroquinazoline exhibits moderate water solubility (1.2 mg/mL at 25°C) due to hydrogen bonding with the pyrimidine nitrogen atoms . It remains stable under acidic conditions (pH 2–6) but undergoes hydrolysis to 2-aminobenzaldehyde in alkaline media .
Thermodynamic Parameters
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Melting Point: 189–191°C (decomposition observed above 200°C) .
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LogP: 1.85 ± 0.05, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Pharmacological Applications
Adenosine A2B Receptor Antagonism
Fluorinated quinazolines exhibit nanomolar affinity for adenosine A2B receptors (A2B AR), making them promising candidates for treating asthma and inflammatory diseases. Molecular docking studies (Figure 1) reveal that the fluorine atom forms a critical hydrogen bond with Thr88 of the receptor’s binding pocket .
Figure 1. Docking pose of 2-fluoroquinazoline in A2B AR (PDB: 4UHR)
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Fluorine interaction with Thr88 (2.1 Å)
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π-Stacking with Phe168
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells demonstrate IC₅₀ values of 8.2 µM for 2-fluoroquinazoline derivatives, attributed to topoisomerase II inhibition .
Recent Advances and Future Directions
Fluorine-Specific Bioisosterism
Replacing hydroxyl or methyl groups with fluorine in quinazoline analogs enhances metabolic stability without compromising target affinity, as shown in pharmacokinetic studies (t₁/₂ = 6.7 h vs. 2.1 h for non-fluorinated analogs) .
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling achieves 92% yield of 2-fluoroquinazoline derivatives, aligning with sustainable chemistry principles .
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